

Application Notes and Protocols for Biotin-4-Fluorescein in Flow Cytometry

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Compound of Interest

Compound Name: Biotin-4-Fluorescein

Cat. No.: B586927

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-4-Fluorescein

Biotin-4-Fluorescein is a versatile fluorescent probe that combines the high-affinity binding of biotin to avidin and streptavidin with the bright green fluorescence of fluorescein.^{[1][2][3]} This bifunctional molecule is an invaluable tool in various biological assays, particularly in flow cytometry, for the detection and quantification of cell surface and intracellular targets. Its fluorescence is significantly quenched upon binding to streptavidin or avidin, a property that can be exploited for quantifying biotin binding sites.^{[4][5]}

Key Properties of **Biotin-4-Fluorescein**:

Property	Value	Reference
Molecular Weight	~644.7 g/mol	^{[1][3]}
Excitation Maximum (λ_{ex})	~494 nm	^{[1][3]}
Emission Maximum (λ_{em})	~523 nm	^{[1][3]}
Solubility	DMSO, pH >7 buffers	^{[1][3]}
Appearance	Orange powder	^[5]

Applications in Flow Cytometry

Biotin-4-Fluorescein, in conjunction with streptavidin or avidin conjugates, offers a flexible and sensitive detection method in flow cytometry. The high affinity of the biotin-streptavidin interaction provides robust signal amplification, making it ideal for detecting low-abundance targets.

Primary Applications:

- Immunophenotyping: Detection of cell surface markers using a biotinylated primary antibody followed by a streptavidin-fluorescein conjugate.
- Intracellular Staining: Quantification of intracellular proteins after cell fixation and permeabilization.
- Cellular Uptake and Internalization Studies: Tracking the uptake of biotinylated ligands or molecules by cells over time.^[6]
- Receptor-Ligand Binding Assays: Studying the interaction of biotinylated ligands with their cell surface receptors.

Experimental Protocols

Indirect Immunofluorescence Staining of Cell Surface Markers

This protocol describes the detection of a cell surface antigen using a biotinylated primary antibody and a streptavidin-**Biotin-4-Fluorescein** conjugate.

Materials:

- Cells of interest (e.g., Jurkat cells)
- Biotinylated primary antibody (specific to the target antigen)
- Streptavidin-**Biotin-4-Fluorescein** conjugate
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

- 5 mL polystyrene round-bottom tubes

Procedure:

- Cell Preparation: Harvest cells and wash twice with cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
- Cell Staining:
 - Resuspend the cell pellet to a concentration of 1×10^7 cells/mL in cold Flow Cytometry Staining Buffer.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each tube.
 - Add the biotinylated primary antibody at a pre-determined optimal concentration.
 - Incubate for 30 minutes on ice, protected from light.
- Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes after each wash.
- Secondary Staining:
 - Resuspend the cell pellet in 100 μ L of cold Flow Cytometry Staining Buffer.
 - Add the Streptavidin-**Biotin-4-Fluorescein** conjugate at the recommended concentration.
 - Incubate for 30 minutes on ice, protected from light.
- Final Wash: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
- Data Acquisition: Resuspend the cells in 500 μ L of Flow Cytometry Staining Buffer and acquire data on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate emission filter for fluorescein (e.g., 530/30 nm).

Cellular Uptake of a Biotinylated Ligand

This protocol allows for the analysis of the internalization of a biotinylated ligand by cells.

Materials:

- Adherent or suspension cells (e.g., HeLa cells)
- Biotinylated ligand of interest
- Streptavidin-**Biotin-4-Fluorescein** conjugate
- Complete cell culture medium
- Trypsin-EDTA (for adherent cells)
- Flow Cytometry Staining Buffer

Procedure:

- Cell Culture: Culture cells to the desired confluency or density.
- Ligand Incubation:
 - Incubate the cells with the biotinylated ligand at various concentrations and for different time points in complete cell culture medium at 37°C.
 - Include a negative control of untreated cells.
- Cell Harvesting:
 - For suspension cells, proceed to step 4.
 - For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cells to a tube.
- Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer.
- Staining:
 - Resuspend the cells in 100 µL of cold Flow Cytometry Staining Buffer containing the Streptavidin-**Biotin-4-Fluorescein** conjugate.

- Incubate for 30 minutes on ice, protected from light.
- Final Wash and Acquisition: Wash the cells twice and resuspend in Flow Cytometry Staining Buffer for analysis by flow cytometry.

Data Presentation and Analysis

Quantitative data from flow cytometry experiments can be presented as Median Fluorescence Intensity (MFI) or as the percentage of positive cells. For more precise quantification, calibration beads can be used to convert MFI values to Molecules of Equivalent Soluble Fluorochrome (MESF).^{[7][8][9]}

Table 1: Example Data for Indirect Immunofluorescence Staining of CD25 on Jurkat Cells

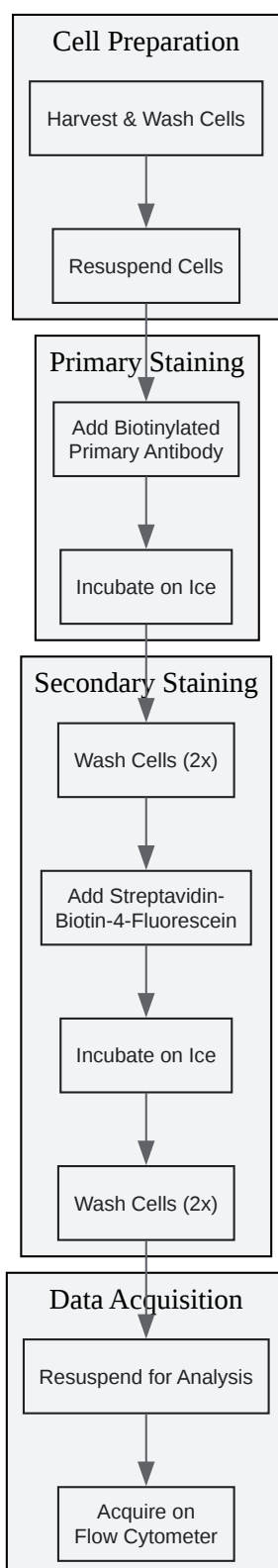
Sample	Primary Antibody	Streptavidin-Biotin-4-Fluorescein	Median Fluorescence Intensity (MFI)	% CD25 Positive Cells
Unstained Control	None	None	50	0.5%
Secondary Only	None	Yes	150	1.2%
Isotype Control	Biotinylated Isotype IgG	Yes	250	1.5%
Anti-CD25	Biotinylated Anti-CD25	Yes	8,500	98.5%

Table 2: Example Data for Cellular Uptake of Biotinylated EGF in A431 Cells

Time Point	Biotinylated EGF Concentration	Median Fluorescence Intensity (MFI)
0 min	100 ng/mL	1,200
15 min	100 ng/mL	5,800
30 min	100 ng/mL	12,500
60 min	100 ng/mL	25,000
60 min (Unlabeled EGF competition)	100 ng/mL	1,500

Visualizations

Experimental Workflow for Indirect Immunofluorescence

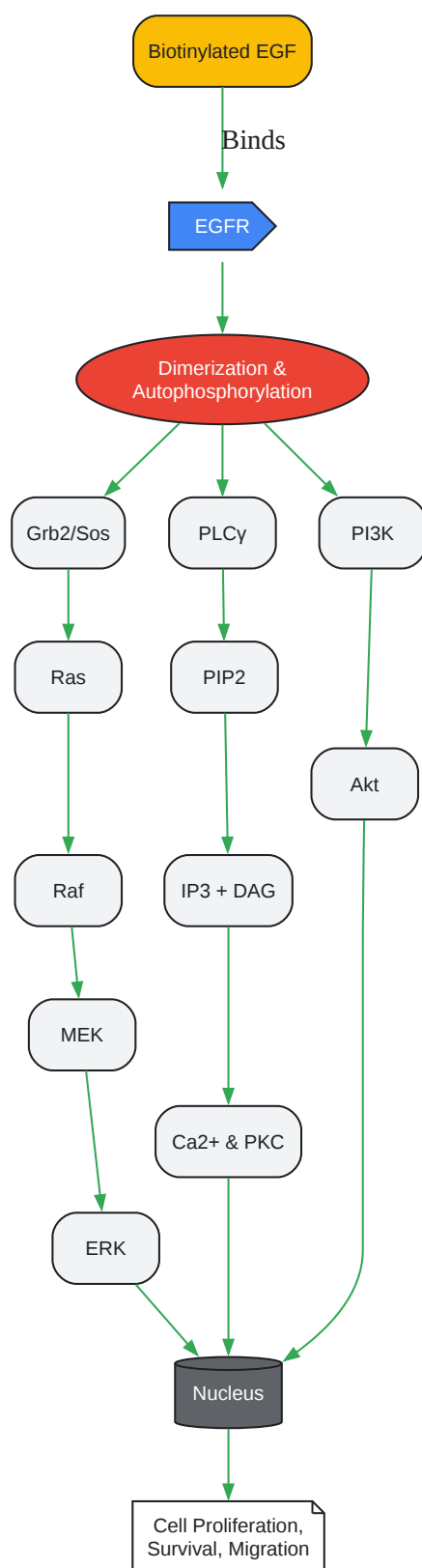


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Caption: Workflow for indirect immunofluorescence staining.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Biotinylated Epidermal Growth Factor (EGF) can be used with Streptavidin-**Biotin-4-Fluorescein** to study EGFR signaling by flow cytometry.



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Caption: Simplified EGFR signaling pathway.

Conclusion

Biotin-4-Fluorescein is a powerful and versatile tool for a wide range of flow cytometry applications. Its use in conjunction with the biotin-streptavidin system provides excellent signal amplification and specificity, enabling sensitive detection of cellular targets. The protocols and data presented here provide a foundation for researchers to effectively incorporate **Biotin-4-Fluorescein** into their flow cytometry workflows for immunophenotyping, cellular uptake studies, and the analysis of signaling pathways.

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